![molecular formula C9H14N2O2 B2438499 3-Piperidin-1-ylpyrrolidine-2,5-dione CAS No. 4734-43-4](/img/structure/B2438499.png)
3-Piperidin-1-ylpyrrolidine-2,5-dione
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Description
3-Piperidin-1-ylpyrrolidine-2,5-dione is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . This compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .
Synthesis Analysis
The synthesis of 3-Piperidin-1-ylpyrrolidine-2,5-dione involves the use of different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 3-Piperidin-1-ylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving 3-Piperidin-1-ylpyrrolidine-2,5-dione are characterized by the influence of steric factors on biological activity . The structure–activity relationship (SAR) of the studied compounds has been described, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
- Researchers have synthesized and evaluated 3-chloro-1-aryl pyrrolidine-2,5-diones as CA inhibitors. These compounds exhibit potential therapeutic applications in diseases related to CA dysfunction .
Carbonic Anhydrase Inhibitors
properties
IUPAC Name |
3-piperidin-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-6-7(9(13)10-8)11-4-2-1-3-5-11/h7H,1-6H2,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMHFEIQLBPVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-ylpyrrolidine-2,5-dione |
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